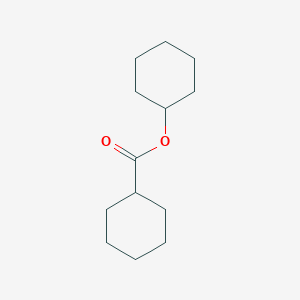

Cyclohexyl cyclohexanecarboxylate

Übersicht

Beschreibung

Cyclohexyl cyclohexanecarboxylate (CAS: 15840-96-7; molecular formula: C₁₃H₂₂O₂; molecular weight: 210.31 g/mol) is a bicyclic ester composed of a cyclohexanecarboxylic acid moiety esterified with a cyclohexanol group. It is synthesized via metal-free radical oxidative alkoxycarbonylation of alkanes, yielding a colorless liquid with a 79% isolated efficiency . The compound is characterized by distinct NMR signals (¹H: δ 4.78–4.72 ppm; ¹³C: δ 175.5 ppm for the carbonyl group) and is utilized in organic synthesis, electrochemical reactions, and as a pharmaceutical intermediate .

Wirkmechanismus

Mode of Action

As an ester, it may undergo hydrolysis in biological systems, breaking down into cyclohexanol and cyclohexanecarboxylic acid .

Biochemical Pathways

Cyclohexanecarboxylic acid, a potential breakdown product of this compound, is a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid .

Pharmacokinetics

As an ester, it is likely to be lipophilic, which could influence its absorption and distribution. Its metabolism might involve ester hydrolysis, and excretion pathways would depend on the resulting metabolites .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of Cyclohexyl cyclohexanecarboxylate . .

Biochemische Analyse

Biochemical Properties

It is known that the compound plays a role in the esterification reaction of cyclohexene with cyclohexanecarboxylic acid

Cellular Effects

It is known that the compound has a significant improvement in its catalytic performance in the esterification reaction of cyclohexene and cyclohexanecarboxylic acid .

Molecular Mechanism

It is known to participate in the esterification reaction of cyclohexene with cyclohexanecarboxylic acid

Temporal Effects in Laboratory Settings

It is known that the compound exhibits a high yield in the esterification reaction of cyclohexene with cyclohexanecarboxylic acid .

Biologische Aktivität

Cyclohexyl cyclohexanecarboxylate (CCHC) is an organic compound that has garnered interest in various fields due to its potential biological activities and applications. This article explores the biological activity of CCHC, focusing on its metabolic pathways, degradation mechanisms, and relevant case studies.

- Chemical Formula: C13H24O2

- Molecular Weight: 212.33 g/mol

- IUPAC Name: this compound

Metabolism and Degradation Pathways

CCHC is primarily studied for its metabolic pathways in bacteria, particularly in anaerobic conditions. Research has shown that it is degraded through several distinct pathways, which can vary significantly among different bacterial species.

Anaerobic Degradation

-

Rhodopseudomonas palustris :

- CCHC is activated to cyclohexanoyl-CoA (CHCoA) by a specific synthetase.

- Subsequent steps involve dehydrogenation to cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA), which is further metabolized through a pathway associated with aromatic compound degradation.

- The degradation process includes hydroxylation at the 4-position, leading to the formation of 4-hydroxybenzoate, which is then further processed via the β-ketoadipate pathway .

- Geobacter metallireducens :

Biological Activity

The biological activity of CCHC has been linked to its role in microbial metabolism and potential applications in bioremediation. Studies indicate that certain bacteria can utilize CCHC as a carbon source, showcasing its significance in ecological processes.

Case Studies

- Microbial Utilization :

- Enzymatic Pathways :

Data Table: Summary of Biological Activity

| Bacterial Species | Pathway Type | Key Enzymes Involved | End Products |

|---|---|---|---|

| Rhodopseudomonas palustris | Anaerobic | Cyclohexanoyl-CoA synthetase, AliB | 4-Hydroxybenzoate |

| Geobacter metallireducens | Anaerobic | CHCoA dehydrogenase | Cyclohexa-1,5-diene-1-carboxyl-CoA |

Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Reactions

Catalytic Processes

Cyclohexyl cyclohexanecarboxylate is involved in catalytic processes such as the carbonylation of cyclohexene. In a study by Yoshida et al. (1976), it was shown that this compound can be synthesized using palladium(II) chloride-triphenylphosphine as a catalyst. Furthermore, its electrochemical oxidation can be enhanced through ultrasound, leading to increased reaction efficiency and a predominance of two-electron products (Chyla et al., 1989).

Combined Synthesis Process

A recent study explored the combined synthesis of this compound via cyclohexanol dehydration and cyclohexene alkoxycarbonylation in a single reactor. The process achieved a yield of 64.8% under mild conditions (110°C) using a palladium-based catalytic system (Finechem Mirea) . This approach demonstrates the potential for improving synthesis efficiency while minimizing by-product formation.

Microbial Metabolism

This compound has been studied in microbial metabolism contexts. For instance, Acinetobacter anitratum metabolizes cyclohexanecarboxylic acid, leading to various intermediates (Rho & Evans, 1975). This indicates the compound's relevance in bioremediation and environmental microbiology.

Photochemical Applications

In photochemistry, this compound can undergo photodecarboxylation to form cyclohexylmesitylene or transesterification to yield ethyl esters. Mori et al. (2000) demonstrated that the presence of acid and ethanol influences these reactions significantly.

Drug Synthesis

Cyclohexanecarboxylate derivatives serve as crucial building blocks in pharmaceutical research. Karlsson et al. (2018) developed large-scale processes for synthesizing homochiral disubstituted cyclohexanes, highlighting the compound's utility in drug development.

Environmental and Material Science

Cyclohexanecarboxylate derivatives are gaining attention as environmentally friendly plasticizers, offering performance comparable to traditional phthalates but with reduced toxicity (Ou et al., 2014). This application is particularly relevant in the context of increasing regulatory scrutiny on harmful plasticizers.

Agricultural Applications

Certain derivatives of cyclohexanecarboxylic acid have demonstrated plant growth stimulation properties, suggesting potential applications in agriculture (Wort & Patel, 1974). This aspect opens avenues for developing bio-based agricultural products.

Data Table: Summary of Applications

| Application Area | Description | Key Studies |

|---|---|---|

| Catalysis | Involvement in carbonylation and electrochemical oxidation processes | Yoshida et al., 1976; Chyla et al., 1989 |

| Microbial Metabolism | Metabolism by Acinetobacter anitratum leading to various intermediates | Rho & Evans, 1975 |

| Photochemistry | Photodecarboxylation and transesterification reactions | Mori et al., 2000 |

| Drug Synthesis | Building blocks for synthesizing homochiral disubstituted cyclohexanes | Karlsson et al., 2018 |

| Environmental Science | Use as eco-friendly plasticizers | Ou et al., 2014 |

| Agricultural Applications | Stimulation of plant growth | Wort & Patel, 1974 |

Analyse Chemischer Reaktionen

Reaction Conditions

-

Temperature : Approximately 110°C

-

Pressure : Carbon monoxide pressure of 2.1 MPa

-

Yield : Under these conditions, yields can reach up to 64.8% within 5 hours .

Hydrolysis

This compound can undergo hydrolysis, leading to the formation of cyclohexanecarboxylic acid and cyclohexanol:

This reaction is significant as it illustrates the reversibility of ester formation and highlights the potential for by-product formation during synthetic processes.

Esterification Reactions

This compound is also involved in esterification reactions, particularly with alcohols. The general reaction can be described as follows:

This reaction demonstrates the compound's role as an ester, which can participate in further chemical transformations.

Catalytic Reactions

Research has indicated that this compound can enhance catalytic performance in various reactions, including those involving palladium-catalyzed hydroesterification processes . The compound's structure allows it to act as a ligand or substrate in complex catalytic cycles.

Data Table: Key Reaction Parameters

| Reaction Type | Reactants | Catalysts | Conditions | Products | Yield (%) |

|---|---|---|---|---|---|

| Synthesis | Cyclohexanol + CO | Pd(OAc)₂, PPh₃, p-TsOH | 110°C, 2.1 MPa | This compound | Up to 64.8 |

| Hydrolysis | This compound + H₂O | None | Room Temperature | Cyclohexanecarboxylic acid + Cyclohexanol | Variable |

| Esterification | Alcohol + Cyclohexanecarboxylic acid | Acid Catalyst | Varies | This compound | High |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare cyclohexyl cyclohexanecarboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification reactions. Two primary routes are:

- Acid chloride route : Cyclohexanecarboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with cyclohexanol in anhydrous benzene .

- Direct esterification : Cyclohexanecarboxylic acid and cyclohexanol undergo esterification catalyzed by acidic ionic liquids (e.g., HSO₃-pmimHSO₄). Optimization via response surface methodology (RSM) can determine ideal conditions (e.g., temperature: 100–120°C, molar ratio 1:1.5 acid:alcohol, catalyst loading 5–10%) . Characterization involves GC-MS, IR (C=O stretch at ~1740 cm⁻¹), and ¹H NMR (δ 4.8–5.0 ppm for ester oxygen proton) .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Gas Chromatography (GC) : Quantifies volatile impurities (e.g., unreacted cyclohexanol) and confirms retention time alignment with authentic standards .

- NMR Spectroscopy : ¹³C NMR identifies ester carbonyl at ~170 ppm, while ¹H NMR resolves cyclohexyl proton splitting patterns .

- IR Spectroscopy : Validates ester functional groups (C=O and C-O stretches) .

- Mass Spectrometry (MS) : Confirms molecular ion peak (m/z 184 for C₁₃H₂₂O₂) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Response : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does migratory aptitude influence the product distribution in ester-forming reactions involving cyclohexyl groups?

In oxidative or acid-catalyzed reactions (e.g., Baeyer-Villiger oxidation), cyclohexyl groups exhibit moderate migratory aptitude (tert-alkyl > cyclohexyl > phenyl). For example, cyclohexylphenylketone treated with peracetic acid yields phenyl cyclohexanecarboxylate due to preferential phenyl migration. This hierarchy is critical for predicting regioselectivity in polyfunctional substrates .

Q. What are the key challenges in analyzing this compound as a byproduct in catalytic oxidation systems?

During cyclohexane oxidation, competing pathways produce cyclohexanol, cyclohexanone, and cyclohexyl hydroperoxide (0.15 mmol/L in solution). This compound may form via esterification of cyclohexanol under acidic conditions. GC analysis must account for thermal decomposition of hydroperoxides in the injector, which artificially inflates alcohol/ketone concentrations. Internal standards (e.g., triphenylphosphine) and calibration with authentic samples mitigate quantification errors .

Q. How do host-guest interactions with cyclodextrins affect the solubility and stability of this compound?

β-Cyclodextrin forms 1:1 inclusion complexes with cyclohexanecarboxylate derivatives, enhancing aqueous solubility via hydrophobic cavity interactions. NMR (ROESY) confirms intracavity inclusion of the cyclohexyl moiety, while potentiometric titration quantifies binding constants (log K ≈ 2.5–3.0). Such studies inform drug delivery systems or catalytic applications requiring stabilized ester intermediates .

Q. What strategies optimize the green synthesis of this compound to minimize environmental impact?

- Catalyst Design : Replace traditional acids (H₂SO₄) with recyclable ionic liquids (e.g., HSO₃-pmimHSO₄), reducing waste .

- Solvent-Free Conditions : Microwave-assisted esterification at 80–100°C improves energy efficiency .

- Atom Economy : Use stoichiometric ratios of cyclohexanecarboxylic acid and cyclohexanol to maximize yield (theoretical: ~85%) .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Ethyl and Methyl Cyclohexanecarboxylates

- Ethyl Cyclohexanecarboxylate (CAS: 3289-28-9; C₉H₁₆O₂; MW: 156.22 g/mol):

- Methyl Cyclohexanecarboxylate (CAS: 4630-82-4; C₈H₁₄O₂; MW: 142 g/mol):

Cyclohexylmethyl Cyclohexanecarboxylate

- Cyclohexylmethyl Cyclohexanecarboxylate (CAS: 2611-02-1; C₁₄H₂₄O₂; MW: 224.34 g/mol):

Unsaturated and Functionalized Derivatives

- Ethyl 3-Cyclohexenecarboxylate (CAS: 100033-01-4; C₉H₁₄O₂):

- Ethyl 2-Oxocyclohexanecarboxylate (CAS: 3289-28-9; C₉H₁₄O₃): The ketone group at the 2-position enhances acidity (α-hydrogens) and enables condensation reactions, unlike non-functionalized esters .

Reactivity and Stereochemical Considerations

- Migration Tendency : In Baeyer-Villiger oxidations, cyclohexyl groups migrate similarly to sec-alkyl and benzyl groups, as seen in the formation of phenyl cyclohexanecarboxylate from cyclohexylphenylketone .

- Stereochemical Impact : The (R,R)- and (S,S)-stereochemistry of cyclohexyl linkers in LIMK inhibitors (e.g., compounds 23–26) alters enzyme selectivity, highlighting the role of spatial orientation in biological activity .

Data Table: Key Properties of Cyclohexanecarboxylate Esters

Eigenschaften

IUPAC Name |

cyclohexyl cyclohexanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCWGXGMXAVKJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166416 | |

| Record name | Cyclohexyl cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15840-96-7 | |

| Record name | Cyclohexanecarboxylic acid, cyclohexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15840-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl cyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015840967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15840-96-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexyl cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl cyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL CYCLOHEXANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYL4CF44GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.